molecular formula C17H31NO11 B6346773 (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid CAS No. 1858224-27-7

(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid

Cat. No.: B6346773
CAS No.: 1858224-27-7
M. Wt: 425.4 g/mol
InChI Key: NNTIOJRWZLATDQ-CMZRPVNOSA-N
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Description

(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes an acetamido group, a deoxy sugar, and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-acetamido-2-deoxy-D-galactose.

    Glycosylation: This step involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with ethylene glycol derivatives to introduce the ethoxy groups.

    Protection and Deprotection: Protecting groups are used to ensure selective reactions at specific hydroxyl groups. These groups are later removed to yield the final product.

    Acylation: The final step involves the acylation of the intermediate compound to introduce the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups such as halides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its role in glycosylation processes. It can be used to investigate the effects of glycosylation on protein function and stability, as well as in the development of glycan-based therapeutics.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with various drugs makes it a promising candidate for targeted drug delivery systems.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with various biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-D-galactose: A simpler analog without the ethoxy and propionic acid groups.

    N-Acetyl-D-galactosamine: Another related compound with similar glycosylation properties.

    2-Acetamido-2-deoxy-3-O-(alpha-D-galactopyranosyl)-D-galactose: A compound with a different glycosylation pattern.

Uniqueness

What sets (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid apart is its multiple ethoxy linkages and the presence of a propionic acid moiety. These features confer unique solubility and reactivity properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-[2-[2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15+,16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTIOJRWZLATDQ-CMZRPVNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCOCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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